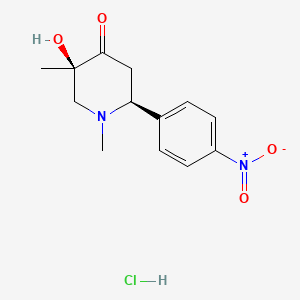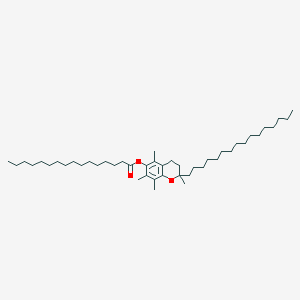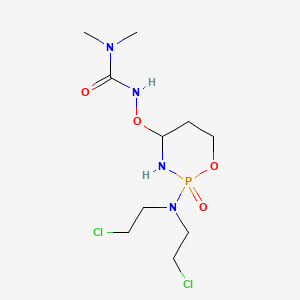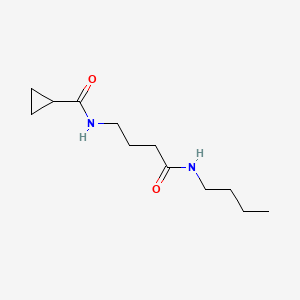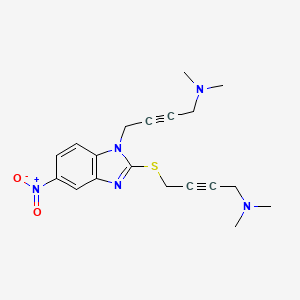
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzimidazole core: This is usually achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the nitro group: Nitration of the benzimidazole core is carried out using a mixture of concentrated nitric and sulfuric acids.
Attachment of the thioether linkage: This involves the reaction of the nitrobenzimidazole with a thiol compound under basic conditions.
Addition of the dimethylamino group: This step is typically performed using a nucleophilic substitution reaction with dimethylamine.
Final coupling with 2-Butyn-1-amine: The final product is obtained by coupling the intermediate with 2-Butyn-1-amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and thioether sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating signaling pathways: Influencing cellular signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-naphthyloxy)-2-butyn-1-amine
- 4-(2-methylphenoxy)-2-butyn-1-amine
- 4-(3-methylphenoxy)-2-butyn-1-amine
- 4-(4-methylphenoxy)-2-butyn-1-amine
- 4-phenoxy-2-butyn-1-amine
Uniqueness
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
112094-01-6 |
|---|---|
Formule moléculaire |
C19H23N5O2S |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
4-[2-[4-(dimethylamino)but-2-ynylsulfanyl]-5-nitrobenzimidazol-1-yl]-N,N-dimethylbut-2-yn-1-amine |
InChI |
InChI=1S/C19H23N5O2S/c1-21(2)11-5-6-13-23-18-10-9-16(24(25)26)15-17(18)20-19(23)27-14-8-7-12-22(3)4/h9-10,15H,11-14H2,1-4H3 |
Clé InChI |
QYPYHJCVFOZBNB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SCC#CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


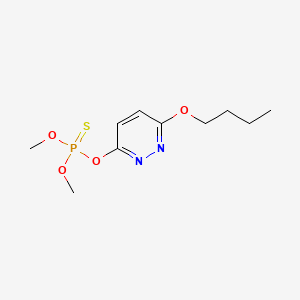
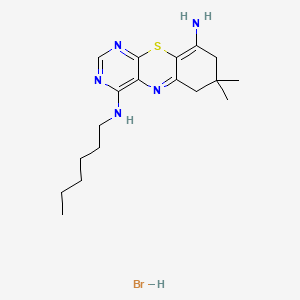
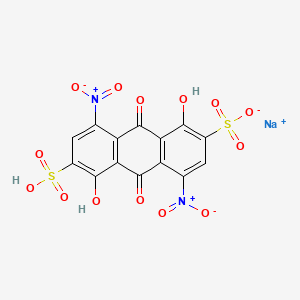
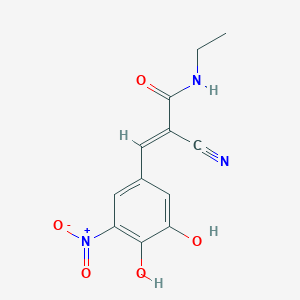
![6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate](/img/structure/B12700622.png)
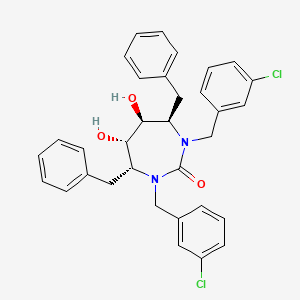
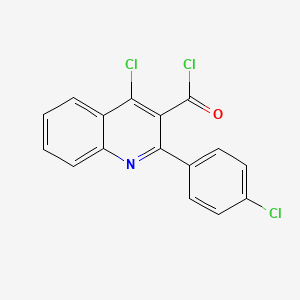
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)
